N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-S-benzyl-L-cysteine
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Overview
Description
N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-S-benzyl-L-cysteine is a complex organic compound with a unique structure that combines elements of furochromen and cysteine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-S-benzyl-L-cysteine involves multiple steps. The initial step typically includes the preparation of the furochromen core, followed by the introduction of the propanoyl group. The final steps involve the coupling of glycyl-S-benzyl-L-cysteine to the furochromen derivative under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesizers and continuous flow reactors to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-S-benzyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) to reduce ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like thiols or amines can replace the benzyl group.
Common Reagents and Conditions
Oxidation: TEMPO, oxygen, and mild bases.
Reduction: Sodium borohydride, ethanol, and mild acids.
Substitution: Nucleophiles such as thiols or amines, and solvents like dichloromethane (DCM).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-S-benzyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating biological pathways and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-S-benzyl-L-cysteine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in oxidative stress pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]alanine
- N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-valyl-S-benzyl-L-cysteine
Uniqueness
N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-S-benzyl-L-cysteine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C30H32N2O7S |
---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
(2R)-3-benzylsulfanyl-2-[[2-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C30H32N2O7S/c1-16-19(4)38-27-18(3)28-23(12-22(16)27)17(2)21(30(37)39-28)10-11-25(33)31-13-26(34)32-24(29(35)36)15-40-14-20-8-6-5-7-9-20/h5-9,12,24H,10-11,13-15H2,1-4H3,(H,31,33)(H,32,34)(H,35,36)/t24-/m0/s1 |
InChI Key |
FVNWEBSLMAQXNB-DEOSSOPVSA-N |
Isomeric SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)N[C@@H](CSCC4=CC=CC=C4)C(=O)O)C)C)C |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)NC(CSCC4=CC=CC=C4)C(=O)O)C)C)C |
Origin of Product |
United States |
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